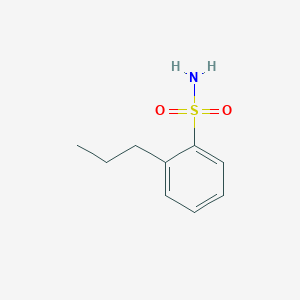

2-Propylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-2-5-8-6-3-4-7-9(8)13(10,11)12/h3-4,6-7H,2,5H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZZWEIWYVXIHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC=C1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630847 | |

| Record name | 2-Propylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146533-54-2 | |

| Record name | 2-Propylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 Propylbenzenesulfonamide

Classical Synthetic Routes to Benzenesulfonamides

The traditional synthesis of benzenesulfonamides, including 2-propylbenzenesulfonamide, relies on well-established, robust chemical reactions that have been fundamental to organic synthesis for decades.

The most common method for creating a sulfonamide bond is the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.orgjove.com For the synthesis of the specific target compound, This compound , the process would involve two primary steps:

Chlorosulfonation of Propylbenzene (B89791) : The starting material, propylbenzene, would first undergo chlorosulfonation. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group (-SO₂Cl) onto the benzene (B151609) ring. The reaction typically uses chlorosulfonic acid. This process results in a mixture of ortho, meta, and para isomers, from which 2-propylbenzenesulfonyl chloride must be separated.

Ammonolysis : The isolated 2-propylbenzenesulfonyl chloride is then reacted with ammonia (B1221849) (ammonolysis) to form the primary sulfonamide, this compound.

It is crucial to distinguish this pathway from the reaction suggested by the Hinsberg test, which is used to identify amines. jove.com For instance, reacting benzenesulfonyl chloride with propylamine (B44156) would yield N-propylbenzenesulfonamide, an isomer of the title compound where the propyl group is attached to the nitrogen atom, not the benzene ring. wikipedia.orgjove.com

The reaction between a sulfonyl chloride and an amine is typically performed in the presence of a base, such as triethylamine (B128534) or aqueous sodium hydroxide (B78521), to neutralize the hydrochloric acid byproduct. tandfonline.comresearchgate.net Studies have shown that for certain amines, conducting the reaction in a highly basic aqueous solution (e.g., 1.0 M NaOH) can lead to unexpectedly high yields of the sulfonamide product. researchgate.net

Table 1: Typical Conditions for Classical Sulfonamide Synthesis

| Step | Reagents | Base | Solvent | Key Outcome |

| Sulfonylation | 2-Propylbenzenesulfonyl Chloride, Ammonia | Aqueous NaOH or Triethylamine tandfonline.comresearchgate.net | Chloroform, Water, or THF tandfonline.comresearchgate.net | Formation of the S-N bond to yield this compound. |

| Hinsberg Test Analogy | Benzenesulfonyl Chloride, Propylamine | Aqueous NaOH jove.com | Water/Organic Co-solvent | Forms the isomeric product, N-propylbenzenesulfonamide. jove.com |

Beyond the chlorosulfonation-ammonolysis route, other classical methods can be adapted for benzenesulfonamide (B165840) synthesis. One notable alternative starts from thiols or disulfides. This involves an in-situ preparation of the sulfonyl chloride by oxidizing the corresponding thiol (e.g., 2-propylthiophenol) with an oxidizing agent like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH), followed by the addition of an amine in the same reaction vessel. researchgate.net Another foundational method involves treating benzenesulfonate (B1194179) salts with phosphorus oxychloride to generate the sulfonyl chloride intermediate, which is then reacted with an amine. wikipedia.org

Advanced Synthetic Strategies for Analogues and Derivatives

Modern synthetic chemistry offers more sophisticated tools for the synthesis and functionalization of benzenesulfonamides, enabling the creation of complex analogues and derivatives.

Direct C-H activation has emerged as a powerful, atom-economical strategy for forming carbon-carbon and carbon-heteroatom bonds. nih.gov In the context of benzenesulfonamides, these methods can be used to directly functionalize the aromatic ring. Transition metal catalysis, often using palladium, rhodium, or ruthenium, is central to these approaches. nih.govresearchgate.net

A key strategy involves using a directing group (DG) on the substrate to guide the metal catalyst to a specific C-H bond, ensuring high regioselectivity. nih.govnih.gov For instance, a pre-existing amide or sulfonamide group can itself act as a directing group to facilitate further arylation or alkenylation at the ortho position. nih.gov This makes C-H activation a powerful tool for derivatizing a parent molecule like this compound by adding substituents to the benzene ring at specific positions. This approach avoids the need for pre-functionalized starting materials, which is a limitation of classical cross-coupling reactions. nih.gov

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis for forming C-N bonds. ntu.edu.sg While not typically used for the initial synthesis of a simple primary sulfonamide, these methods are invaluable for creating N-substituted derivatives from it. For example, this compound could be N-arylated by coupling it with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.org

Recent research has also demonstrated palladium-catalyzed intramolecular allylic amidation, where a sulfonamide nitrogen attacks an allyl group within the same molecule, leading to complex cyclic structures. acs.org Another advanced application is the palladium-catalyzed amidation of unactivated carboxylic acids with sulfonamides, a reaction that can be used to link sulfonamide moieties to other molecular scaffolds. nih.gov

Table 2: Examples of Palladium-Mediated Functionalization of Sulfonamides

| Reaction Type | Coupling Partners | Catalyst System (Typical) | Product Type | Reference |

| N-Arylation | Sulfonamide + Aryl Halide/Triflate | Pd(OAc)₂ or Pd₂(dba)₃ with phosphine (B1218219) ligands | N-Aryl Sulfonamide | organic-chemistry.org |

| Intramolecular Allylic Amidation | Alkylated cyclohexadienyl sulfonyl iminoesters | Palladium catalyst | N-Allyl-N-aryl sulfonamides | acs.org |

| Amidation with Carboxylic Acids | Sulfonamide + Carboxylic Acid | Pd₂(dba)₃ | Carboxamide-linked sulfonamide derivative | nih.govresearchgate.net |

Derivatization Strategies for Enhancing Biological and Pharmacological Properties

The benzenesulfonamide scaffold is a common feature in many biologically active compounds. Derivatization of a parent compound like this compound is a key strategy used in medicinal chemistry to modulate its properties, such as potency, selectivity, and pharmacokinetics. nih.gov

A widely used strategy is the "tail approach," where different substituents are systematically added to the core scaffold. nih.gov This typically involves three components: a zinc-binding group (ZBG), which is often the sulfonamide itself, a central scaffold, and a "tail" designed to interact with specific regions of a biological target, such as an enzyme's active site. nih.gov

Derivatization can be achieved at several positions on the this compound molecule:

N-Substitution : Alkyl or aryl groups can be added to the sulfonamide nitrogen to alter hydrophobicity and steric profile.

Ring Substitution : Additional functional groups can be introduced onto the benzene ring to create new interactions with a target receptor. The electron-withdrawing or -donating nature of these groups can significantly influence the compound's properties.

Linker Modification : Introducing linkers of varying flexibility or rigidity, such as simple amides or more constrained cyclic ureas, between the benzenesulfonamide core and a tail substituent can precisely orient the molecule within a binding pocket. nih.gov

Studies on various benzenesulfonamide series have shown that such structural modifications can lead to potent and selective inhibitors of enzymes like carbonic anhydrases or glyoxalase I. nih.govtandfonline.com For example, adding a methyl group to the phenyl ring of a benzenesulfonamide was found to enhance antimicrobial properties. nih.gov

Table 3: Derivatization Strategies and Their Intended Effects

| Derivatization Strategy | Modification Site | Example Moiety | Intended Purpose/Effect | Reference |

| N-Alkylation/Arylation | Sulfonamide Nitrogen | Alkyl chains, Aromatic rings | Modify lipophilicity, Introduce steric bulk | organic-chemistry.org |

| Hydrophobic Tail Addition | Scaffold or Nitrogen | Aryl or alkyl substituents | Enhance binding affinity, improve selectivity | nih.gov |

| Linker Rigidity Modulation | Between scaffold and tail | Amide, Cyclic Urea | Control conformational freedom, optimize orientation in binding site | nih.gov |

| Ring Functionalization | Benzene Ring | Halogens, -OCF₃, -OH | Modulate electronic properties, metabolic stability, and bioavailability |

Introduction of Diverse Functional Moieties

The derivatization of the benzenesulfonamide scaffold is a versatile strategy to create a library of compounds with varied physicochemical properties. This is achieved by introducing a wide range of functional groups, which can alter the molecule's electronics, sterics, and potential for intermolecular interactions. libretexts.orglibretexts.org The methods for introducing these moieties are diverse and depend on the target functional group.

Common derivatization strategies include:

Ring Substitution: Electrophilic aromatic substitution reactions on the benzene ring can introduce groups like nitro (–NO₂) or halogen (–Cl, –Br) groups. These can then serve as handles for further modifications; for instance, a nitro group can be reduced to an amine (–NH₂), which can then participate in a wide array of subsequent reactions. nih.gov

N-Alkylation/N-Arylation: The hydrogen atoms on the sulfonamide nitrogen can be substituted with various alkyl or aryl groups. This is often achieved by reacting the parent sulfonamide with alkyl halides or through coupling reactions. For example, linkers such as ethylene (B1197577) diamine or propane-1,3-diamine can be attached to the sulfonamide nitrogen to introduce a terminal primary amine, which can be further functionalized. mdpi.com

Complex Moiety Integration: More complex functional groups, such as heterocyclic rings (e.g., morpholine, thiazole, pyrazole), can be incorporated into the structure. researchgate.netontosight.ai These additions can significantly alter the molecule's shape and hydrogen bonding capabilities. For instance, a common synthetic route involves reacting a benzenesulfonyl chloride with an amine derivative that already contains the desired heterocyclic moiety.

The following table summarizes examples of functional moieties that can be introduced onto a benzenesulfonamide core, based on established synthetic transformations.

| Functional Moiety Introduced | Potential Synthetic Precursor/Reagent | Resulting Derivative Class | Research Application Focus |

| Nitro (–NO₂) | Nitrating Mixture (HNO₃/H₂SO₄) | Nitrobenzenesulfonamides | Intermediate for amine synthesis |

| Amino (–NH₂) | Reduction of Nitro Group (e.g., H₂/Pd-C) | Aminobenzenesulfonamides | Further derivatization, altering basicity |

| Alkylamino (–NHR) | Alkyl Halide (after N-protection/deprotection) | N-Substituted Benzenesulfonamides | Modifying solubility and lipophilicity |

| (Aminoalkyl)amino | N-(aminoalkyl) precursor | N-(aminoalkyl)benzenesulfonamides | Introduction of flexible linkers mdpi.com |

| Heterocyclic Rings | Amine-bearing heterocycles | Heterocyclic benzenesulfonamides | Exploring specific receptor interactions researchgate.netontosight.ai |

Impact of Substituents on Molecular Properties for Research

The introduction of substituents at specific positions on the this compound framework systematically alters its molecular properties, which is a fundamental strategy in chemical biology and drug discovery to probe structure-activity relationships (SAR). nih.gov These modifications influence the molecule's electronic distribution, steric profile, and conformational flexibility, which in turn dictate its interactions with biological targets or its material properties. nih.gov

Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). Their effect is transmitted through the molecule via inductive and resonance effects. nih.govrsc.org

Inductive Effects: This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. For example, a highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect. nih.gov

Resonance Effects: This effect involves the delocalization of pi (π) electrons across the aromatic system. A methoxy (B1213986) group (–OCH₃), for instance, can donate electron density to the benzene ring through resonance. nih.gov

The net electronic effect of a substituent influences properties such as the acidity of the sulfonamide N-H bond and the electron density of the aromatic ring, which are critical for molecular recognition. Studies on phenol (B47542) derivatives have shown that strong EDGs like –NH₂ decrease bond dissociation enthalpies, while strong EWGs like –NO₂ increase them. sapub.org A similar principle applies to the benzenesulfonamide scaffold, where these electronic shifts can modulate binding affinity to target proteins.

Steric and Hydrophobic Effects: The size, shape, and hydrophobicity of a substituent also play a crucial role.

Replacing a small substituent like chloro (–Cl) with a larger bromo (–Br) group can alter how a molecule fits into a binding pocket, potentially maintaining or enhancing activity. nih.gov

The addition of hydrophobic groups, such as a methoxy group in place of a hydroxyl group, can enhance a molecule's ability to cross cell membranes. mdpi.com Conversely, adding polar functional groups can increase aqueous solubility.

The table below illustrates how different substituents can impact molecular properties and biological activity in related benzenesulfonamide systems, providing a model for potential research directions with this compound derivatives.

| Compound Series | Substituent Change | Observed Impact on Properties/Activity | Reference |

| Bis-aryl Sulfonamides | Removal/migration of –OCH₃ groups | Complete loss of immune-stimulatory activity | nih.gov |

| Bis-aryl Sulfonamides | Replacement of 4-Cl with 4-Br | Activity was retained, indicating tolerance for larger halogens | nih.gov |

| Triarylpyrazole Sulfonamides | –OH vs. –OCH₃ on phenyl ring | Methoxy derivatives showed higher inhibition of nitric oxide production | mdpi.com |

| Triarylpyrazole Sulfonamides | Ethylene vs. Propylene linker | Modulated potency; IC₅₀ values for NO inhibition changed significantly | mdpi.com |

| Substituted Phenols | –NH₂ (EDG) vs. –NO₂ (EWG) | –NH₂ decreased O–H bond dissociation energy; –NO₂ increased it | sapub.org |

These research findings demonstrate that even subtle changes to the substituent pattern can lead to significant shifts in molecular behavior. nih.govmdpi.comsapub.org By systematically synthesizing and evaluating derivatives of this compound, researchers can develop a comprehensive understanding of its SAR, paving the way for the rational design of molecules with tailored properties for specific scientific applications.

Advanced Spectroscopic and Analytical Characterization of 2 Propylbenzenesulfonamide

Spectroscopic Elucidation for Structural Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of 2-Propylbenzenesulfonamide, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the propyl group protons. The aromatic protons, due to the influence of the electron-withdrawing sulfonamide group and the electron-donating propyl group, would appear in the downfield region, typically between 7.0 and 8.0 ppm. The ortho, meta, and para protons would likely exhibit complex splitting patterns (multiplets) due to spin-spin coupling.

The protons of the propyl group would appear in the upfield region. The benzylic methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring would be expected around 2.5-2.8 ppm as a triplet. The methylene protons (-CH₂-) of the ethyl fragment would likely resonate around 1.5-1.8 ppm as a sextet, and the terminal methyl protons (-CH₃) would appear as a triplet around 0.9-1.2 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The aromatic carbons would show signals in the downfield region (120-150 ppm). The carbon atom attached to the sulfonamide group (ipso-carbon) would be significantly deshielded. The other aromatic carbons would have distinct chemical shifts depending on their position relative to the two substituents.

The aliphatic carbons of the propyl group would appear in the upfield region of the spectrum. The benzylic carbon would be expected in the range of 30-40 ppm, the next methylene carbon around 20-30 ppm, and the terminal methyl carbon at approximately 10-15 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 120 - 140 |

| Aromatic C-S | - | 140 - 150 |

| Aromatic C-C₃H₇ | - | 135 - 145 |

| Ar-CH₂- | 2.5 - 2.8 | 30 - 40 |

| -CH₂-CH₃ | 1.5 - 1.8 | 20 - 30 |

| -CH₃ | 0.9 - 1.2 | 10 - 15 |

| SO₂NH₂ | 5.0 - 7.0 (broad) | - |

Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and investigating the fragmentation pathways of a molecule, which aids in its structural confirmation. The molecular weight of this compound (C₉H₁₃NO₂S) is 199.27 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 199. The fragmentation of aromatic sulfonamides typically involves cleavage of the C-S and S-N bonds. nist.govnist.gov Key fragmentation pathways for this compound would likely include:

Loss of the propyl group: A significant fragmentation pathway would be the loss of the propyl radical (•C₃H₇), leading to a fragment ion at m/z 156, corresponding to the benzenesulfonamide (B165840) cation.

Loss of the sulfonamide group: Cleavage of the C-S bond could result in the loss of the •SO₂NH₂ radical, giving rise to a propylbenzene (B89791) cation at m/z 119.

Loss of SO₂: A common rearrangement in the mass spectrometry of sulfonamides involves the loss of sulfur dioxide (SO₂), which would result in a fragment ion at m/z 135. nist.gov

Benzylic cleavage: Cleavage of the C-C bond beta to the aromatic ring would lead to the formation of a stable tropylium (B1234903) ion or a related C₇H₇⁺ species at m/z 91.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Predicted Neutral Loss |

| 199 | [C₉H₁₃NO₂S]⁺ | - |

| 156 | [C₆H₆NO₂S]⁺ | •C₃H₇ |

| 135 | [C₉H₁₃N]⁺ | SO₂ |

| 119 | [C₉H₁₁]⁺ | •SO₂NH₂ |

| 91 | [C₇H₇]⁺ | •C₂H₄SO₂NH₂ |

Note: These are predicted fragmentation patterns based on the general behavior of aromatic sulfonamides. The relative intensities of the peaks would depend on the ionization conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. ucalgary.cawpmucdn.comspecac.comvscht.czlibretexts.org The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonamide group, the aromatic ring, and the alkyl chain.

N-H Stretching: The sulfonamide N-H group would exhibit two stretching vibrations (symmetric and asymmetric) in the region of 3200-3400 cm⁻¹.

S=O Stretching: The sulfonyl group (S=O) will show two strong absorption bands, an asymmetric stretch typically around 1330-1370 cm⁻¹ and a symmetric stretch around 1140-1180 cm⁻¹.

Aromatic C-H Stretching: The stretching of the C-H bonds on the benzene (B151609) ring will appear at wavenumbers slightly above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).

Aliphatic C-H Stretching: The C-H stretching vibrations of the propyl group will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the benzene ring will give rise to absorptions in the 1450-1600 cm⁻¹ region.

S-N Stretching: The stretch for the sulfur-nitrogen bond is expected in the 900-950 cm⁻¹ range.

Interactive Data Table: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Sulfonamide (NH₂) | N-H Asymmetric Stretch | ~3350 |

| Sulfonamide (NH₂) | N-H Symmetric Stretch | ~3250 |

| Sulfonyl (SO₂) | S=O Asymmetric Stretch | 1330 - 1370 |

| Sulfonyl (SO₂) | S=O Symmetric Stretch | 1140 - 1180 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Propyl Group | C-H Stretch | 2850 - 2960 |

| Sulfonamide | S-N Stretch | 900 - 950 |

Note: These are predicted absorption ranges based on characteristic group frequencies. The exact positions and intensities can be influenced by the molecular environment.

Advanced Characterization Techniques for Solid-State and Material Science Research

Beyond molecular structure, the solid-state properties of this compound are crucial for its handling, formulation, and application in materials science.

X-ray Diffraction (XRD) for Crystalline Structure

X-ray Diffraction (XRD) is the primary technique for determining the crystalline structure of a solid material. nih.govnist.govusp.org By analyzing the diffraction pattern of X-rays passing through a crystalline sample of this compound, one can determine its crystal system, space group, and unit cell dimensions. This information provides a detailed picture of how the molecules are arranged in the solid state, including intermolecular interactions such as hydrogen bonding involving the sulfonamide group.

Interactive Data Table: Hypothetical XRD Data for a Crystalline Solid

| Parameter | Description | Example Value |

| Crystal System | The symmetry of the unit cell. | Monoclinic |

| Space Group | The specific symmetry elements of the crystal. | P2₁/c |

| a (Å) | Unit cell dimension. | 10.5 |

| b (Å) | Unit cell dimension. | 8.2 |

| c (Å) | Unit cell dimension. | 12.1 |

| β (°) | Unit cell angle. | 105 |

| Z | Number of molecules per unit cell. | 4 |

Note: This data is hypothetical and serves as an example of the type of information obtained from an XRD study. Actual values for this compound would need to be determined experimentally.

Thermal Analysis (TGA, DTA, DSC)

Thermal analysis techniques are used to study the physical and chemical properties of a material as a function of temperature. netzsch.comnetzsch.comnih.govtainstruments.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. For this compound, a TGA thermogram would reveal its thermal stability and decomposition temperature. A stable baseline would be expected until the onset of decomposition, at which point a significant mass loss would occur.

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and a reference material as they are heated. This technique can detect thermal events such as melting, crystallization, and decomposition. An endothermic peak would indicate melting, while exothermic peaks could correspond to crystallization or decomposition.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It provides quantitative information about the enthalpy of transitions. For this compound, a DSC thermogram would show a sharp endothermic peak at its melting point, and the area under this peak would correspond to the heat of fusion.

Interactive Data Table: Expected Thermal Analysis Data for this compound

| Technique | Parameter | Expected Observation |

| TGA | Onset of Decomposition | A significant mass loss at elevated temperatures. |

| DTA / DSC | Melting Point | A sharp endothermic peak corresponding to the solid-to-liquid phase transition. |

| DSC | Heat of Fusion (ΔHfus) | The enthalpy change associated with melting, determined from the area of the melting peak. |

Note: The specific temperatures and enthalpy values would need to be determined through experimental thermal analysis of this compound.

Electron Microscopy (SEM, TEM) for Morphological Studies

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are indispensable for the separation, identification, and quantification of chemical compounds. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) each offer unique advantages for the analysis of this compound.

High-Performance Liquid Chromatography is a cornerstone of modern analytical chemistry, offering high resolution and sensitivity for the analysis of a wide range of compounds. In a study detailing the synthesis of various benzenesulfonamide derivatives, related compounds were analyzed using preparative liquid chromatography. google.co.zm For instance, the purification of N-(2-Phenylethyl)-5-(phenylsulfonyl)-2-propylbenzenesulfonamide was achieved using a Biotage® 40 system. google.co.zm

While a specific analytical HPLC method for this compound is not detailed in the available literature, a typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection would likely be performed using a UV detector at a wavelength where the benzene ring of the molecule exhibits strong absorbance. The retention time under specific conditions would serve as a qualitative identifier, while the peak area would be used for quantitative analysis.

A research article on the chemoselective, enzymatic C-H bond amination catalyzed by a Cytochrome P450 enzyme utilized Supercritical Fluid Chromatography (SFC), a technique closely related to HPLC, for the analysis of reaction mixtures containing this compound. amazonaws.com The enantiomeric ratios of the products were also determined by chiral SFC. amazonaws.com This indicates that chromatographic methods are well-suited for the analysis and chiral separation of this compound and its derivatives.

Table 1: Representative Chromatographic System for Related Compound Analysis

| Parameter | Value |

|---|---|

| Instrument | JASCO SF-2000 integrated analytical SFC system |

| Column | Not specified in the document |

| Internal Standard | Acetanilide |

| Analysis Goal | Determination of product yields and enantiomeric ratios |

Data sourced from a study on enzymatic C-H bond amination. amazonaws.com

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. The analysis of this compound has been reported using this method. In a study focused on enzymatic amination, GC was employed to analyze the reaction mixtures. amazonaws.com

The instrumentation used was an Agilent 6890 GC equipped with an HP-5 column (25 m x 0.20 mm ID x 0.33 µm film) and a Flame Ionization Detector (FID). amazonaws.com The use of a relatively nonpolar HP-5 column suggests that this compound possesses sufficient volatility and thermal stability for GC analysis. The FID detector is a common choice for organic compounds, providing high sensitivity.

Table 2: Gas Chromatography System Parameters for this compound Analysis

| Parameter | Specification |

|---|---|

| Instrument | Agilent 6890 GC |

| Column | HP-5 (25 m x 0.20 mm ID x 0.33 µm film) |

| Detector | Flame Ionization Detector (FID) |

These parameters were used in the analysis of reaction mixtures containing this compound. amazonaws.com

Capillary Electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. This method is particularly advantageous for the analysis of charged molecules and offers benefits such as high efficiency, short analysis times, and low sample and reagent consumption.

Although specific applications of CE for the analysis of this compound are not found in the reviewed scientific literature, the technique is widely used for the separation of other sulfonamides. The acidic nature of the sulfonamide group (-SO2NH2) allows for its ionization in appropriate buffer systems, making it amenable to CE analysis. A hypothetical CE method for this compound would likely employ a fused-silica capillary and a buffer system with a pH that ensures the compound is in a charged state. Detection could be achieved using a UV detector, as the aromatic ring is a strong chromophore. The migration time of the compound would be indicative of its identity, and peak area could be used for quantitation.

Computational Chemistry and Molecular Modeling of 2 Propylbenzenesulfonamide

Theoretical Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional structure and dynamic behavior of 2-Propylbenzenesulfonamide is crucial for predicting its chemical reactivity and biological activity. Conformational analysis identifies the molecule's stable shapes, while molecular dynamics simulations reveal how it behaves over time, particularly in a biological environment.

Conformational analysis of this compound involves identifying all possible spatial arrangements of its atoms (conformers) that result from rotations around its single bonds, particularly within the propyl side chain. The goal is to find the low-energy, stable conformations that the molecule is most likely to adopt.

The process begins with energy minimization , a computational method to find the geometry of a molecule that corresponds to a minimum on the potential energy surface. Starting from an initial 3D structure, the algorithm systematically adjusts atomic coordinates to reduce the net interatomic forces until the total energy of the system is at a local or global minimum. This removes steric strain and results in a stable conformation.

Conformational sampling is then used to explore the full range of possible conformations. This is critical for flexible molecules like this compound, where rotation around the C-C bonds of the propyl group and the C-S bond can lead to various spatial arrangements. Techniques such as systematic grid searches or stochastic methods (e.g., Monte Carlo simulations) are employed to rotate bonds at defined increments and calculate the potential energy of each resulting conformer. Studies on similarly substituted benzenes have shown that the preferred torsional angles are those that minimize steric hindrance while maximizing favorable electronic interactions. rsc.org The analysis reveals which conformers are energetically favored and thus more populated under physiological conditions.

Below is an illustrative table representing the kind of data generated from a conformational analysis of the key dihedral angle in this compound.

| Conformer | Dihedral Angle (C-C-S-N) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti | 180° | 0.00 (Global Minimum) | ~75% |

| Gauche (+) | +60° | 1.20 | ~12.5% |

| Gauche (-) | -60° | 1.20 | ~12.5% |

| Eclipsed | 0° | 5.00 (Transition State) | <0.1% |

Note: This table is a hypothetical representation used for illustrative purposes.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations are invaluable for understanding its interaction with a potential protein target. These simulations provide a dynamic view of how the ligand binds, the stability of the ligand-protein complex, and the conformational changes that may occur in both the ligand and the protein upon binding.

The simulation process involves:

System Setup: A system is constructed containing the protein target, the ligand (this compound), and explicit solvent molecules (typically water) to mimic physiological conditions.

Force Field Application: A force field (a set of parameters describing the potential energy of the system) is applied to all atoms.

Simulation Run: Newton's equations of motion are solved iteratively for each atom in the system, allowing the simulation to progress over time, typically on the nanosecond to microsecond scale.

MD simulations can reveal the stability of hydrogen bonds, hydrophobic interactions, and other non-covalent forces that hold the ligand in the protein's binding site. By analyzing the trajectory of the simulation, researchers can calculate key metrics such as the root-mean-square deviation (RMSD) to assess the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide a detailed understanding of the electronic properties of this compound, which are fundamental to its reactivity and interactions.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is a widely used tool for calculating a variety of molecular properties with high accuracy. schrodinger.com For this compound, DFT calculations can determine key electronic properties that govern its behavior.

DFT studies on benzenesulfonamide (B165840) derivatives typically use functionals like B3LYP to compute properties such as:

Optimized Molecular Geometry: Predicting bond lengths and angles with high precision.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Dipole Moment: Calculating the magnitude and direction of the molecular dipole, which influences solubility and intermolecular interactions.

Polarizability: Determining how easily the electron cloud can be distorted by an external electric field.

These calculated properties are crucial for understanding how the molecule will interact with its environment, including solvents and biological receptors.

| Property | Calculated Value | Unit |

|---|---|---|

| Total Energy | -855.45 | Hartree |

| Dipole Moment | 4.68 | Debye |

| HOMO Energy | -7.12 | eV |

| LUMO Energy | -1.25 | eV |

| HOMO-LUMO Gap | 5.87 | eV |

Note: Data are illustrative and based on typical values for similar sulfonamide compounds.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgossila.com

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to act as an electron donor (a nucleophile). The energy of the HOMO is related to the ionization potential.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that is capable of accepting electrons, representing the molecule's ability to act as an electron acceptor (an electrophile). The energy of the LUMO is related to the electron affinity.

The HOMO-LUMO energy gap (ΔE) is a critical parameter. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org FMO analysis of this compound would involve visualizing the spatial distribution of these orbitals to predict which parts of the molecule are most likely to participate in chemical reactions and biological interactions.

Molecular Docking for Biological Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a protein or other receptor to form a stable complex. nih.govcumhuriyet.edu.tr This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, docking studies would be performed to predict its binding affinity and mode of interaction with a specific biological target, such as an enzyme implicated in a disease. Benzenesulfonamide derivatives are known to target various enzymes, including carbonic anhydrases and kinases involved in cancer. nih.govnih.gov

The docking process involves:

Preparing the 3D structures of both the ligand (this compound) and the protein target.

Using a docking algorithm to sample a large number of possible binding poses of the ligand within the protein's active site.

Evaluating each pose using a scoring function, which estimates the binding free energy. The pose with the lowest energy score is predicted to be the most favorable binding mode.

The results of a docking study provide valuable information, including the binding energy (a lower value indicates stronger binding), the predicted inhibition constant (Ki), and a detailed view of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, and pi-pi stacking) between the ligand and specific amino acid residues in the protein's active site.

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Predicted Inhibition Constant (Ki) | 1.2 µM |

| Interacting Residues | Val-25, Leu-88, Phe-91, Asp-145 |

| Types of Interactions | Hydrogen bond with Asp-145; Hydrophobic interactions with Val-25, Leu-88 |

Note: This table presents hypothetical data to illustrate typical outputs of a molecular docking simulation.

Ligand-Protein Docking Algorithms and Methodologies

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein) to form a stable complex. google.com This method is crucial in structure-based drug design for predicting the binding mode and affinity of a ligand. The process involves two main components: a search algorithm and a scoring function.

Search Algorithms: The search algorithm generates a large number of possible orientations and conformations of the ligand within the protein's binding site. google.com Various algorithms are employed to explore the vast conformational space efficiently:

Incremental Construction: This approach docks fragments of the ligand individually into the receptor's active site. The fragments are then progressively assembled to form the complete ligand.

Stochastic Methods: These algorithms, such as Monte Carlo and genetic algorithms, introduce random changes to the ligand's position, orientation, and conformation to find the most favorable binding pose.

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic nature of the ligand-protein interaction and the stability of the complex.

While these methodologies are widely applied to the benzenesulfonamide class of compounds for targets like carbonic anhydrase and acetylcholinesterase, no specific studies detailing the application of these docking algorithms to this compound have been identified.

Binding Energy Calculations and Interaction Analysis

After a docking algorithm predicts the optimal binding pose of a ligand, the next step is to evaluate the strength of the interaction. This is achieved through binding energy calculations and a detailed analysis of the intermolecular forces involved.

Binding Energy Calculations: These calculations estimate the binding affinity between the ligand and the protein, often expressed as the binding free energy (ΔG). A more negative ΔG value indicates a stronger and more stable interaction. Several methods are used to compute this value:

Scoring Functions: Docking programs use scoring functions to rank different poses. These can be physics-based, empirical, or knowledge-based, and they provide a rapid estimation of the binding energy.

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These are popular methods for calculating the free energy of binding from a set of molecular dynamics simulation snapshots. They are more accurate than standard docking scores but less computationally expensive than more rigorous methods.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are considered among the most accurate methods for calculating binding free energies. They involve computationally transforming the ligand into another molecule or into nothing ("alchemical transformation") both in the bound and unbound states to calculate the free energy difference.

Interaction Analysis: This involves a qualitative and quantitative examination of the non-covalent interactions that stabilize the ligand-protein complex. Key interactions include:

Hydrogen Bonds

Hydrophobic Interactions

Van der Waals Forces

Electrostatic Interactions

π-π Stacking Interactions

These interactions are typically visualized and analyzed using molecular modeling software. Detailed analysis can reveal which amino acid residues in the protein's active site are critical for binding and can guide the optimization of the ligand's structure to improve affinity and selectivity.

No specific binding energy values or interaction analyses for this compound bound to a protein target were found in the reviewed scientific literature. Therefore, a data table of research findings cannot be generated.

Enzyme Inhibition and Receptor Binding Studies of 2 Propylbenzenesulfonamide Derivatives

Investigation of Enzyme Inhibition Mechanisms

Kinetic Characterization of Enzyme Inhibition (Competitive, Non-Competitive, Mixed)

The interaction between an enzyme and an inhibitor can be characterized by its kinetic mechanism, which describes how the inhibitor affects the enzyme's catalytic activity. The primary modes of reversible inhibition are competitive, non-competitive, and mixed.

Competitive Inhibition : In this mode, the inhibitor molecule bears a structural resemblance to the enzyme's natural substrate and binds to the active site. This binding is mutually exclusive with substrate binding; the inhibitor and substrate "compete" for the same location. Consequently, competitive inhibition can be overcome by increasing the concentration of the substrate. A classic example within the benzenesulfonamide (B165840) class is their action on dihydropteroate (B1496061) synthase (DHPS), where they act as competitive inhibitors by mimicking the structure of the enzyme's substrate, para-aminobenzoic acid (PABA).

Non-Competitive Inhibition : A non-competitive inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. In the pure non-competitive model, the inhibitor has an equal affinity for both the free enzyme and the enzyme-substrate complex. This form of inhibition is considered a special case of mixed inhibition.

Mixed Inhibition : Mixed inhibition occurs when an inhibitor can bind to the enzyme regardless of whether the substrate is already bound. However, the inhibitor typically shows a different binding affinity for the free enzyme compared to the enzyme-substrate complex. This type of inhibition affects both the substrate binding affinity (Km) and the maximum reaction rate (Vmax). Mixed inhibition is often observed with inhibitors that bind to an allosteric site.

Receptor Binding Affinity and Selectivity Profiling

Quantitative Binding Assays (e.g., Ki, IC50 determinations)

The potency of benzenesulfonamide derivatives as enzyme inhibitors is quantified using binding assays that determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%, while the Ki is a measure of the inhibitor's binding affinity. Lower values for both indicate higher potency.

| Target Enzyme | Compound Class | Potency (IC50 / Ki) | Reference |

| VEGFR-2 | 4-trifluoromethyl benzenesulfonamide 6l | IC50: 0.025 µM | |

| VEGFR-2 | Benzo[g]quinazoline-benzenesulfonamide 9 | IC50: 0.64 µM | |

| NLRP3 Inflammasome | Benzenesulfonamide analogue JC124 | IC50: 3.25 µM | |

| Carbonic Anhydrase IX | Pyrazole-benzenesulfonamide 15 | Ki: 6.1 nM | |

| Carbonic Anhydrase IX | Glycosyltriazole benzene (B151609) sulfonamide 14 | Ki: 8.4 nM | |

| Carbonic Anhydrase II | Glycosyltriazole benzene sulfonamide 17 | Ki: 2.3 nM | |

| Carbonic Anhydrase (CAS3) | Benzolamide | Ki: 54 nM | |

| Perforin (B1180081) | Benzenesulfonamide derivatives | IC50: 1.03–6.65 µM |

Ligand-Receptor Interaction Mapping

Understanding how benzenesulfonamide derivatives bind to their enzyme targets at a molecular level is crucial for designing more potent and selective inhibitors. This is often achieved through techniques like X-ray crystallography and in silico molecular docking studies.

For carbonic anhydrase inhibitors, structural studies have revealed that the sulfonamide group's nitrogen atom deprotonates and coordinates directly with the catalytic zinc ion (Zn2+) in the active site. The sulfonamide's oxygen atoms typically form hydrogen bonds with the backbone amide of a key threonine residue (Thr199 in CA II). The benzene ring and its substituents (the "tail") extend into a hydrophobic pocket, and variations in this tail can confer isoform specificity by interacting with different amino acid residues lining this pocket.

In the case of VEGFR-2, molecular docking studies have shown that benzenesulfonamide derivatives can act as type II kinase inhibitors. They typically occupy the hydrophobic pocket of the kinase domain, forming key interactions that stabilize the inhibitor-enzyme complex and prevent the enzyme from adopting its active conformation.

Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies explore how modifications to a molecule's chemical structure affect its biological activity. For benzenesulfonamide derivatives, SAR has been extensively investigated to optimize potency and selectivity for various enzyme targets.

Carbonic Anhydrase : SAR studies have shown that the unsubstituted sulfonamide group (SO2NH2) is essential for high-affinity binding to the active site zinc. Modifications of the benzene ring (the "tail") are used to achieve isoform selectivity. Attaching glycosyl (sugar) moieties via a triazole linker can produce potent and selective inhibitors of tumor-associated CA IX or cytosolic CA II, depending on the sugar's stereochemistry and structure. The active-site residues lining the hydrophobic pocket, especially at positions 92 and 131, play a critical role in determining the binding and affinity of inhibitors based on their tail groups.

NLRP3 Inflammasome : For NLRP3 inhibitors based on the N-(phenylcarbamoyl)benzenesulfonamide scaffold, SAR studies have revealed that the sulfonylurea linker can be modified. The substituents on the benzamide (B126) moiety have been found to be critical for inhibitory potency.

Perforin : In the development of arylsulphonamide-based perforin inhibitors, SAR exploration has involved varying the sulphonamide linker, its position, and the substitutions on the central and terminal aromatic rings to modulate activity and improve physicochemical properties like solubility.

VEGFR-2 : For benzenesulfonamide-based VEGFR-2 inhibitors, SAR has shown that specific substitutions on the benzene ring can dramatically enhance potency. For example, a 4-trifluoromethyl substitution resulted in a compound with very high inhibitory activity (IC50 = 0.025 µM).

Development of Quantitative Structure-Activity Relationship (QSAR) Models

The development of potent and selective enzyme inhibitors based on the benzenesulfonamide scaffold has been significantly advanced by computational techniques, particularly through the use of Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical correlation between the chemical structures of compounds and their biological activities, providing predictive insights for designing new derivatives. nih.gov For benzenesulfonamide derivatives, three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are commonly employed to understand the structural requirements for potent enzyme inhibition, particularly against targets like carbonic anhydrase (CA). mdpi.com

The primary goal of these QSAR models is to map the influence of a molecule's structural properties on its inhibitory activity. mdpi.com In a typical 3D-QSAR study for benzenesulfonamide derivatives, a series of synthesized compounds with known inhibitory activities (e.g., Ki or IC50 values) are computationally aligned. The models then generate 3D grids around the molecules and calculate steric and electrostatic fields (in CoMFA) as well as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields (in CoMSIA). These field values serve as the descriptors that are correlated with biological activity using statistical methods like Partial Least Squares (PLS).

The reliability and predictive power of these models are rigorously validated. Key statistical metrics include the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value indicates good internal predictability, while a high r² value for an external test set of compounds confirms the model's ability to accurately predict the activity of novel molecules. For benzenesulfonamide derivatives targeting carbonic anhydrase, robust QSAR models have been developed that provide valuable graphical insights in the form of contour maps. mdpi.com These maps highlight regions where specific properties are favorable or unfavorable for activity:

Steric Contour Maps: Green contours typically indicate regions where bulky groups, such as the 2-propyl group, would enhance biological activity, while yellow contours suggest areas where steric bulk is detrimental.

Electrostatic Contour Maps: Blue contours often mark areas where positive charges are favored, and red contours indicate regions where negative charges would increase potency.

Through these detailed models, researchers can rationally modify the benzenesulfonamide scaffold, including the position and nature of substituents like the propyl group, to optimize interactions with the target enzyme's active site.

Identification of Key Pharmacophoric Features

The inhibitory activity of 2-propylbenzenesulfonamide and its derivatives is defined by a set of essential structural elements, known as pharmacophoric features, which are necessary for molecular recognition and binding to the target enzyme. For benzenesulfonamides, particularly as inhibitors of metalloenzymes like carbonic anhydrase, the pharmacophore is well-established and consists of three principal components, often described within the "tail approach" to inhibitor design. mdpi.com

Zinc-Binding Group (ZBG): The cornerstone of the pharmacophore is the unsubstituted sulfonamide moiety (-SO₂NH₂). This group is critical for biological activity as it coordinates directly to the catalytic zinc ion (Zn²⁺) located deep within the enzyme's active site. The nitrogen atom of the sulfonamide displaces a zinc-bound water molecule or hydroxide (B78521) ion, effectively blocking the enzyme's catalytic function. Any substitution on the sulfonamide nitrogen generally leads to a significant loss of inhibitory potency.

Substituent "Tail": The propyl group at the 2-position (ortho-position) of the benzene ring functions as a "tail." The role of this tail is to extend into adjacent regions of the active site, which can be either hydrophobic or hydrophilic. mdpi.com By forming additional interactions with amino acid residues lining these pockets, the tail significantly influences both the potency and the isoform selectivity of the inhibitor. mdpi.com The size, shape, and physicochemical properties of this tail are critical variables in inhibitor design. For instance, an alkyl group like propyl primarily explores hydrophobic pockets, and its specific placement on the ring determines how effectively it can access and interact with these regions.

The combination of these three features—a potent zinc-binding group, a rigid aromatic scaffold, and a selectivity-driving tail—constitutes the essential pharmacophore for this class of inhibitors.

Positional Isomerism Effects on Biological Activity

The biological activity of substituted benzenesulfonamides is highly sensitive to the position of the substituent on the benzene ring. The constitutional isomers this compound (ortho), 3-propylbenzenesulfonamide (B169537) (meta), and 4-propylbenzenesulfonamide (B72257) (para) share the same molecular formula but can exhibit vastly different inhibitory potencies and selectivities due to the distinct spatial arrangement of the propyl group. This phenomenon arises because the location of the substituent directly impacts the molecule's ability to fit optimally within the enzyme's active site and to form key interactions with specific amino acid residues. mdpi.com

The active site of enzymes like carbonic anhydrase is a well-defined cavity with both hydrophobic and hydrophilic regions. The sulfonamide group anchors the inhibitor to the zinc ion at the bottom of this cavity, while the substituted benzene ring extends outwards. The effect of the propyl group's position can be summarized as follows:

Ortho-Position (this compound): A substituent at the ortho-position is placed in close proximity to the sulfonamide zinc-binding group. This can lead to steric hindrance, potentially clashing with residues at the entrance of the active site or forcing the sulfonamide group into a suboptimal orientation for zinc coordination. This often results in weaker inhibitory activity compared to meta and para isomers.

Meta-Position (3-Propylbenzenesulfonamide): A substituent at the meta-position projects the tail in a different direction, allowing it to interact with an alternative set of amino acid residues along the walls of the active site. This can lead to a unique selectivity profile against different enzyme isoforms.

Para-Position (4-Propylbenzenesulfonamide): The para-position extends the substituent furthest from the sulfonamide group, allowing it to probe the deepest regions of the active site's hydrophobic pockets. mdpi.com In many carbonic anhydrase isoforms, this position is ideal for accommodating bulky hydrophobic groups, often resulting in the highest inhibitory potency among the three isomers.

The profound impact of isomerism is demonstrated in studies of various substituted benzenesulfonamides. For instance, the inhibitory activity against different human carbonic anhydrase (hCA) isoforms can vary by orders of magnitude simply by shifting a substituent's position on the phenyl ring. The following table provides a representative example from published literature on methoxy-substituted azobenzenesulfonamides to illustrate this principle.

| Compound (Isomer) | hCA II Ki (nM) | HpαCA Ki (nM) |

|---|---|---|

| 4-((4-methoxyphenyl)diazenyl)benzenesulfonamide (para-methoxy) | 165 | 98.5 |

| 4-((3-methoxyphenyl)diazenyl)benzenesulfonamide (meta-methoxy) | 154 | 79.4 |

| 4-((2-methoxyphenyl)diazenyl)benzenesulfonamide (ortho-methoxy) | 256 | 115 |

As shown in the table, shifting the methoxy (B1213986) group from the para to the meta position results in slightly higher potency against both isoforms, while moving it to the ortho position leads to a noticeable decrease in activity. This data underscores that even subtle changes in the substitution pattern can significantly modulate biological activity, making the study of positional isomerism a critical aspect of rational drug design for benzenesulfonamide derivatives.

Preclinical Pharmacokinetic and Metabolic Pathway Investigations of 2 Propylbenzenesulfonamide Analogues

Preclinical Pharmacokinetic Profiling in Animal Models

Preclinical pharmacokinetic studies in animal models are crucial for characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities. This section details the pharmacokinetic profiling of 2-propylbenzenesulfonamide analogues in various non-human systems, providing insights into their bioavailability, half-life, and plasma protein binding characteristics.

Absorption, Distribution, Metabolism, and Excretion (ADME) Assessment in Non-Human Systems

Excretion is a key component of the ADME profile. For many sulfonamide derivatives, feces is the major route of excretion. nih.gov In one study with a [14C]-labeled sulfonamide derivative (TPN729) in rats, approximately 74.63% of the administered dose was recovered in the feces, while urine accounted for 17.50%. nih.gov Similarly, for another compound, fecal excretion accounted for over 92% of the dose. mdpi.com This suggests that for some analogues, biliary excretion is a significant elimination pathway. The total recovery of radioactivity in such studies is often high, indicating that the compounds and their metabolites are efficiently cleared from the body. nih.gov

Tissue distribution studies reveal the extent to which a compound penetrates different organs and tissues. For certain sulfonamide analogues, higher concentrations have been observed in the gastrointestinal tract (stomach, small intestine, large intestine), liver, lungs, and eyes. nih.gov The distribution between plasma and blood cells can be similar for some compounds. nih.gov The rate of elimination varies among species, with rats sometimes eliminating compounds more rapidly than mice. nih.gov

The pharmacokinetic profiles of sulfonamides can be complex. For example, the blood concentration-time curves for a series of sulfonamides in rats were best described by a biexponential equation, indicating a two-compartment model of distribution and elimination. nih.gov

Table 1: Summary of ADME Properties for a Sulfonamide Analogue ([14C]TPN729) in Rats

| Parameter | Finding |

|---|---|

| Primary Excretion Route | Feces (74.63% of dose) |

| Secondary Excretion Route | Urine (17.50% of dose) |

| Total Radioactivity Recovery | 92.13% at 168 hours post-dose |

| Tissues with Higher Radioactivity | Stomach, large intestine, lung, liver, small intestine, eyes |

| Plasma vs. Blood Cell Distribution | Similar concentrations of drug-related materials |

Data sourced from a study on the absorption, distribution, metabolism, and excretion of [14C]TPN729 in rats. nih.gov

Bioavailability and Half-Life Determination in Animal Models

Oral bioavailability and elimination half-life are critical pharmacokinetic parameters that influence the potential dosing regimen of a drug candidate. For sulfonamide analogues, these parameters have been evaluated in various animal models, including rats, dogs, and monkeys.

One notable sulfonamide derivative, ABT-639, demonstrated good oral bioavailability across multiple species: 73% in rats, 88% in dogs, and 95% in monkeys. nih.gov This high oral bioavailability is consistent with its stability in liver microsomes. nih.gov The elimination half-life of ABT-639 also varied between species, with values of 3.3 hours in rats, 4.9 hours in dogs, and 8.3 hours in monkeys. nih.gov

The structural modifications of sulfonamide analogues can significantly impact their pharmacokinetic properties. For example, initial hits in a discovery program showed very poor oral bioavailability (0.5% and 1.9%) in rats. nih.gov Through chemical optimization, analogues with improved metabolic stability were developed, leading to a significant enhancement in oral bioavailability. nih.gov

The elimination half-life of sulfonamides in rats has been shown to have an inverse relationship with their total clearance, especially when the volume of distribution does not significantly correlate with the partition coefficient. nih.gov For some sulfonamides, elimination half-lives can be influenced by metabolic processes such as the acetylation-deacetylation equilibrium, leading to distinct phases in the elimination curve. karger.com

Table 2: Oral Bioavailability and Half-Life of ABT-639 in Different Animal Models

| Animal Model | Oral Bioavailability (%) | Half-Life (h) |

|---|---|---|

| Rat | 73 | 3.3 |

| Dog | 88 | 4.9 |

| Monkey | 95 | 8.3 |

Data for the T-type calcium channel blocker, ABT-639. nih.gov

Plasma Protein Binding Characterization in Animal Species

The extent of plasma protein binding (PPB) is a key determinant of a drug's distribution and availability to interact with its target. Generally, only the unbound fraction of a drug is pharmacologically active. Sulfonamide analogues often exhibit a high degree of plasma protein binding.

In a study of a series of benzenesulfonamide (B165840) perforin (B1180081) inhibitors, all tested compounds were found to be highly bound to mouse plasma proteins, with binding exceeding 99.5%. nih.gov Similarly, another sulfonamide, ABT-639, showed low protein binding with values of 88.9% in rats and 85.2% in humans. nih.gov

The degree of plasma protein binding for sulfonamides can vary enormously and often increases with the compound's partition coefficient. nih.gov This high binding can influence the volume of distribution. When the effect of protein binding is mathematically removed, a significant linear relationship between the volume of distribution and the partition coefficient can emerge. nih.gov

Interspecies differences in plasma protein binding are an important consideration in preclinical development. While there is often a reasonable correlation between the PPB of drugs in human and rat plasma, compounds tend to be slightly more bound to human plasma proteins. nih.govrsc.orgrsc.org For screening purposes, data from rats may serve as a suitable initial surrogate for human protein binding. nih.gov However, significant differences can occur, as seen with the antiviral nirmatrelvir, which showed considerable species differences in PPB, particularly in dogs and rabbits, due to molecular differences in albumin and alpha-1-acid glycoprotein. nih.gov

Table 3: Plasma Protein Binding of Selected Sulfonamide Analogues

| Compound Class/Name | Animal Species | Plasma Protein Binding (%) |

|---|---|---|

| Benzenesulfonamide Perforin Inhibitors | Mouse | >99.5 |

| ABT-639 | Rat | 88.9 |

Data compiled from preclinical studies on different sulfonamide series. nih.govnih.gov

Metabolic Pathway Identification in Non-Human Biological Systems

Understanding the metabolic fate of drug candidates is essential for identifying potential drug-drug interactions and characterizing active or toxic metabolites. This section reviews the metabolic stability and metabolite identification of this compound analogues in non-human biological systems.

In Vitro Metabolic Stability Studies (e.g., Microsomal Stability)

In vitro metabolic stability assays, often using liver microsomes, are a primary tool for assessing a compound's susceptibility to metabolism, particularly by cytochrome P450 (CYP) enzymes. protocols.iocreative-bioarray.com These assays measure the rate of disappearance of the parent compound over time to determine its intrinsic clearance. researchgate.net

For a series of 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives, the in vitro metabolic half-life (t½) in human liver microsomes ranged from 9.1 to 20.3 minutes. mdpi.com Another study on 2-alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamide derivatives found that the most metabolically resistant compound had a half-life of 38.5 minutes in human liver microsomes. nih.gov

The metabolic stability of sulfonamides can be significantly influenced by their chemical structure. In the development of the T-type calcium channel blocker ABT-639, initial hits were metabolically unstable in rats. nih.gov Structural modifications led to the discovery of analogues with improved stability in rat liver microsomes. nih.gov

In vitro studies with rat liver microsomes have implicated specific CYP isoforms in the metabolism of certain sulfonamides. For para-toluene-sulfonamide (PTS), CYP2C7, CYP2D1, and CYP3A2 were suggested to contribute to its metabolism. nih.gov The reproducibility of microsomal stability assays is generally considered to be within a 2- to 3-fold range. nih.gov

Table 4: In Vitro Metabolic Half-Life of Benzenesulfonamide Analogues in Human Liver Microsomes

| Compound Series | Metabolic Half-Life (t½) in minutes |

|---|---|

| 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamides | 9.1 - 20.3 |

| 2-alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamides | up to 38.5 |

Data from in vitro metabolic stability assays using human liver microsomes. mdpi.comnih.gov

Identification of Metabolites in Animal Matrices

Identifying the metabolites of a drug candidate in animal models is crucial for understanding its biotransformation pathways and for ensuring that human metabolites have been adequately tested in toxicology species.

The metabolism of sulfonamides is species-dependent and primarily occurs in the liver. researchgate.net Common metabolic pathways include phase I oxidation and phase II acetylation. researchgate.net For sulfamethoxazole, N4-acetylation was found to be the main metabolic route in rats, pigs, and chickens. nih.gov Glucuronide conjugation and aromatic hydroxylation are also known metabolic pathways for sulfonamides. researchgate.net

In a study of the sulfonamide derivative TPN729 in rats, a total of 51 metabolites were identified in plasma, urine, feces, and bile. nih.gov The primary metabolic pathways were N-dealkylation, oxidation, and dehydrogenation, with the pyrrolidine (B122466) moiety being the most susceptible to metabolism. nih.gov

For some sulfonamides, an unusual metabolic cleavage of the sulfonamide bond has been observed in rat hepatocytes, leading to the formation of glutathione (B108866) (GSH) adducts. domainex.co.uk This suggests that for certain electron-deficient aryl sulfonamides, metabolic hydrolysis may be a relevant pathway. domainex.co.uk

The acetylation of sulfonamides occurs at the N4-position and is catalyzed by N-acetyltransferase. karger.com The extent of acetylation can vary significantly depending on the structure of the sulfonamide. karger.com

Table 5: Common Metabolic Pathways and Metabolites of Sulfonamide Analogues in Animal Models

| Metabolic Pathway | Description | Example Metabolite |

|---|---|---|

| N4-Acetylation | Addition of an acetyl group to the N4-amino group. | N4-acetyl-sulfamethoxazole |

| N-dealkylation | Removal of an alkyl group from a nitrogen atom. | - |

| Oxidation | Addition of oxygen or removal of hydrogen. | Hydroxylated derivatives |

| Dehydrogenation | Removal of hydrogen. | - |

| Glucuronide Conjugation | Addition of glucuronic acid. | N1-glucuronide derivatives |

| Aromatic Hydroxylation | Addition of a hydroxyl group to an aromatic ring. | - |

| Sulfonamide Bond Cleavage | Hydrolysis of the sulfonamide bond, potentially leading to GSH adducts. | - |

Information compiled from various studies on sulfonamide metabolism in animal models. nih.govnih.govkarger.comresearchgate.netdomainex.co.uk

Enzymatic Pathways Involved in Metabolism (e.g., Cytochrome P450)

The metabolic fate of this compound, like many xenobiotics, is primarily governed by the superfamily of heme-containing monooxygenases known as Cytochrome P450 (CYP450). These enzymes are crucial for Phase I metabolic reactions, which typically involve the introduction or unmasking of functional groups to increase the polarity of the compound, thereby facilitating its excretion. While direct metabolic studies on this compound are not extensively available in the public domain, the enzymatic pathways can be inferred from research on structurally analogous compounds, namely alkylbenzenes and other benzenesulfonamide derivatives.

The primary metabolic transformations anticipated for this compound involve oxidation of both the propyl side chain and the aromatic benzene (B151609) ring. These reactions are predominantly catalyzed by various CYP450 isoforms located in the endoplasmic reticulum of hepatocytes.

Oxidation of the Propyl Side Chain:

The alkyl side chain of this compound presents a key site for oxidative metabolism by CYP450 enzymes. The hydroxylation of alkyl chains is a common metabolic pathway. For a propyl group, oxidation can occur at three positions: the terminal methyl group (ω-oxidation), the adjacent methylene (B1212753) group (ω-1 oxidation), or the benzylic methylene group (α-oxidation).

Research on the metabolism of other alkylbenzenes suggests that hydroxylation at the penultimate carbon (ω-1 position) is often a major metabolic route. This would result in the formation of a secondary alcohol. Subsequent oxidation of this alcohol metabolite could lead to the formation of a ketone. Alternatively, hydroxylation at the terminal carbon would yield a primary alcohol, which can be further oxidized to an aldehyde and then a carboxylic acid.

Aromatic Hydroxylation:

In addition to side-chain oxidation, the benzene ring of this compound is susceptible to hydroxylation. This reaction introduces a hydroxyl group onto the aromatic ring, typically at positions para or ortho to the existing substituents, to form phenolic metabolites. The electronic properties of the sulfonamide and propyl groups influence the regioselectivity of this hydroxylation.

Involvement of Specific Cytochrome P450 Isoforms:

Based on studies of other sulfonamides and compounds with similar structural features, several CYP450 isoforms are likely to be involved in the metabolism of this compound. The CYP2C subfamily, particularly CYP2C9 , is well-known for its significant role in the metabolism of numerous sulfonamide drugs. nih.govresearchgate.net CYP2C9 often metabolizes substrates that are weak acids, a characteristic of some sulfonamides. nih.gov

Furthermore, CYP3A4 , the most abundant CYP450 enzyme in the human liver, is known for its broad substrate specificity and is implicated in the metabolism of a wide array of drugs, including some sulfonamides. nih.gov Therefore, it is plausible that CYP3A4 also contributes to the metabolism of this compound. Other isoforms, such as those in the CYP2D6 and CYP1A2 families, may also play a minor role, although their involvement is generally less pronounced for sulfonamide-type structures.

The following interactive data tables summarize the potential metabolic pathways and the key Cytochrome P450 enzymes likely involved in the metabolism of this compound, based on findings from structurally related compounds.

Table 1: Potential Metabolic Pathways of this compound

| Metabolic Reaction | Position of Modification | Potential Metabolite |

| Propyl Chain Hydroxylation | α-carbon | 1-(2-(Aminosulfonyl)phenyl)propan-1-ol |

| Propyl Chain Hydroxylation | β-carbon (ω-1) | 2-(2-(Aminosulfonyl)phenyl)propan-2-ol |

| Propyl Chain Hydroxylation | γ-carbon (ω) | 3-(2-(Aminosulfonyl)phenyl)propan-1-ol |

| Aromatic Hydroxylation | Ortho to Propyl Group | 2-Propyl-X-hydroxybenzenesulfonamide |

| Aromatic Hydroxylation | Para to Propyl Group | 5-Propyl-X-hydroxybenzenesulfonamide |

Table 2: Probable Cytochrome P450 Isoforms Involved in the Metabolism of this compound Analogues

| CYP450 Isoform | Predicted Role in Metabolism | Evidence from Analogous Compounds |

| CYP2C9 | Major contributor to both alkyl and aromatic hydroxylation. | Known to be a primary enzyme in the metabolism of many sulfonamide-containing drugs. nih.govresearchgate.net |

| CYP3A4 | Contributor to overall metabolism, particularly hydroxylation reactions. | Broad substrate specificity and involvement in the metabolism of a wide range of xenobiotics, including some sulfonamides. nih.gov |

| CYP2D6 | Potential minor contributor. | While not a primary enzyme for sulfonamides, it can metabolize a variety of compounds. |

| CYP1A2 | Potential minor contributor. | May play a role in the metabolism of some aromatic compounds. |

It is important to note that the specific metabolites formed and the relative contribution of each CYP450 isoform can be influenced by various factors, including inter-individual genetic variability in these enzymes.

Applications in Medicinal Chemistry and Chemical Biology Research

2-Propylbenzenesulfonamide as a Pharmaceutical Scaffold for Drug Discovery

The structural characteristics of this compound make it an attractive starting point for drug discovery programs. The sulfonamide group can engage in key hydrogen bonding interactions with biological targets, while the propyl-substituted benzene (B151609) ring offers a lipophilic region that can be modified to enhance potency, selectivity, and pharmacokinetic properties. The sulfonamide scaffold is a key component in a wide array of FDA-approved drugs, highlighting its therapeutic importance. youtube.com

The design of new molecules based on the this compound scaffold involves the strategic addition or modification of functional groups to optimize interactions with a specific biological target. Synthetic strategies often begin with the reaction of a corresponding sulfonyl chloride with an amine, a fundamental reaction in the synthesis of sulfonamide derivatives. nih.govresearchgate.net The synthesis of novel derivatives allows for the exploration of the chemical space around the core scaffold to identify compounds with desired biological activity. patsnap.comashp.org For instance, the synthesis of a series of 2-substituted aminocycloalkylsulfonamides has been reported, demonstrating the versatility of the sulfonamide core in generating diverse chemical libraries. patsnap.com

Interactive Table: Synthetic Approaches for Sulfonamide Derivatives

| Reaction Type | Reactants | Product | Reference |

| Sulfonamide Synthesis | Sulfonyl chloride, Amine | Sulfonamide | nih.gov |

| N-alkylation | Aminocycloalkylsulfonamide, Alkyl halide | N-alkylated sulfonamide | patsnap.com |

| Condensation Reaction | o-phenylenediamine, Carboxylic acid | Benzimidazole | researchgate.net |

Once a lead compound with initial activity is identified, lead optimization strategies are employed to enhance its drug-like properties. patsnap.com This iterative process involves synthesizing and testing analogs to improve efficacy, selectivity, and pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). nih.govnih.gov Structure-activity relationship (SAR) studies are crucial in this phase to understand how chemical modifications influence biological activity. nih.govnih.gov For example, in the development of inhibitors for the enzyme methionine aminopeptidase-2 (MetAP2), the introduction of a tertiary amino group at the ortho-position of the sulfonyl phenyl ring was found to reduce protein binding and improve cellular activity. nih.gov